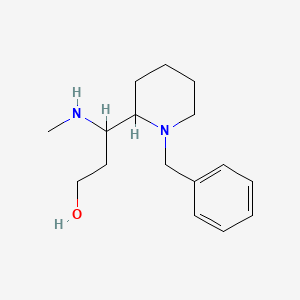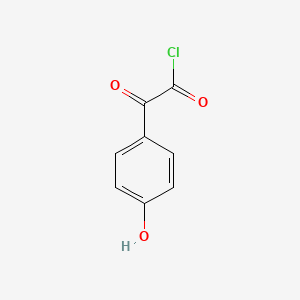![molecular formula C11H18BrN B13959264 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a six-membered azaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials. The reaction typically employs conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale annulation reactions under controlled conditions. The use of catalysts such as Cp2ZrCl2 and alkyl aluminums can facilitate the formation of the spirocyclic structure through cycloalumination and subsequent carbocyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The bromomethyl group can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction reactions. Radical reactions often involve the use of radical initiators such as AIBN (azobisisobutyronitrile) and radical propagators like Bu3SnH (tributyltin hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: A structurally similar compound with a spirocyclic azaspiro ring system.
Cyclopropylmethylamine: A compound with a cyclopropyl ring and an amine group, similar to the cyclopropyl and azaspiro components of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane.
Uniqueness
This compound is unique due to its combination of a bromomethyl group, a cyclopropyl ring, and a spirocyclic azaspiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H18BrN |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
2-(bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H18BrN/c12-7-9-5-11(6-9)3-4-13(8-11)10-1-2-10/h9-10H,1-8H2 |
InChI-Schlüssel |
GAIOKFYBZGZSNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C2)CC(C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)

![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)

![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)




![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)

